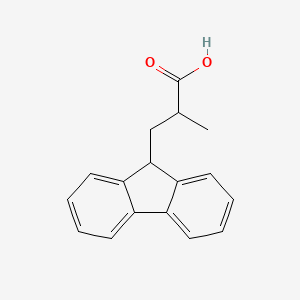

a-Methyl-9H-fluorene-9-propanoic Acid

Description

α-Methyl-9H-fluorene-9-propanoic Acid is a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features a methyl group at the α-position (adjacent to the carboxylic acid) and an Fmoc group attached to the 9H-fluorene moiety. The Fmoc group serves as a temporary protecting group for amines, enabling controlled peptide chain elongation.

- Molecular Formula: C₂₀H₂₁NO₄

- Molecular Weight: 339.39 g/mol

- Key Functional Groups: Fmoc-protected amino group, α-methyl substitution, and carboxylic acid terminus.

This compound’s steric and electronic properties make it valuable for synthesizing peptides with modified backbones, where the α-methyl group influences conformational flexibility and resistance to enzymatic degradation .

Properties

Molecular Formula |

C17H16O2 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

3-(9H-fluoren-9-yl)-2-methylpropanoic acid |

InChI |

InChI=1S/C17H16O2/c1-11(17(18)19)10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,18,19) |

InChI Key |

AGTVZBJYZKCDCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through Friedel-Crafts alkylation, where fluorene is reacted with a suitable propanoic acid derivative in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) in nitromethane at elevated temperatures . This reaction yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of 3-(9H-Fluoren-9-yl)-2-methylpropanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(9H-Fluoren-9-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

Oxidation: Fluorenone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted fluorene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(9H-Fluoren-9-yl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to the inherent fluorescence of the fluorene moiety.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Mechanism of Action

The mechanism of action of 3-(9H-Fluoren-9-yl)-2-methylpropanoic acid depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The fluorene moiety can intercalate with DNA, potentially affecting gene expression and cellular processes . In materials science, its electronic properties are harnessed to improve the performance of electronic devices.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

The following table compares α-Methyl-9H-fluorene-9-propanoic Acid with key analogs from the evidence:

Key Research Findings

Steric Effects of α-Methyl Substitution

The α-methyl group in α-Methyl-9H-fluorene-9-propanoic Acid introduces steric hindrance, slowing coupling reactions in SPPS compared to non-methylated analogs like (2S)-3-[[Fmoc]amino]propanoic acid. However, this substitution enhances proteolytic stability in peptide therapeutics .

Electronic and Solubility Modifications

- Trifluoromethyl Analogs (e.g., ): The -CF₃ group increases hydrophobicity (logP ~4.5) and electron-withdrawing effects, improving metabolic stability but reducing aqueous solubility .

- Aromatic Side Chains (e.g., o-tolyl in ): Enhance π-π stacking in peptide assemblies, useful in supramolecular chemistry. However, molecular weight increases (~401.45 g/mol) may limit diffusion in biological systems .

Stereochemical Considerations

- The (R)-isomer of 3,5-difluorophenylpropanoic acid () shows distinct binding affinities in chiral environments compared to the (S)-isomer, highlighting the importance of stereochemistry in drug design .

Application-Specific Comparisons

- Solid-Phase Peptide Synthesis (SPPS): α-Methyl-9H-fluorene-9-propanoic Acid is preferred for synthesizing peptides requiring rigidity, while indole-containing analogs () mimic tryptophan residues in enzyme-binding domains .

- Fluorinated Derivatives: Compounds like (R)-3-((Fmoc)amino)-3-(2-CF₃-phenyl)propanoic acid () are used in PET imaging probes due to fluorine’s isotopic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.